molecular formula C24H26ClN3O B4161521 [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE

[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE

Cat. No.: B4161521
M. Wt: 407.9 g/mol
InChI Key: XSLCTNWZRLKZTD-UHFFFAOYSA-N
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Description

[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a 3-chlorophenyl group, a methyl group, and a propyl-piperazinyl carbonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the Propyl-Piperazinyl Carbonyl Group: The final step involves the reaction of the intermediate compound with 4-propyl-1-piperazinecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 3-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology:

  • It has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine:

  • The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter receptors.

Industry:

  • It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and leading to changes in neurotransmitter levels. This interaction can result in various pharmacological effects, including mood regulation and anxiolytic effects. The compound may also interact with other molecular pathways involved in inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-(3-chlorophenyl)-3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
  • 2-(3-chlorophenyl)-3-methyl-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline
  • 2-(3-chlorophenyl)-3-methyl-4-[(4-butyl-1-piperazinyl)carbonyl]quinoline

Comparison:

  • Structural Differences: The main difference between these compounds lies in the length and nature of the alkyl chain attached to the piperazine ring. This can affect the compound’s lipophilicity, receptor binding affinity, and overall pharmacokinetic properties.
  • Biological Activity: While all these compounds may exhibit similar biological activities due to their common quinoline core, the specific pharmacological effects and potency can vary depending on the alkyl chain length and substitution pattern.
  • Uniqueness: [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE is unique in its specific substitution pattern, which may confer distinct pharmacological properties and therapeutic potential compared to its analogs.

Properties

IUPAC Name

[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O/c1-3-11-27-12-14-28(15-13-27)24(29)22-17(2)23(18-7-6-8-19(25)16-18)26-21-10-5-4-9-20(21)22/h4-10,16H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLCTNWZRLKZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE
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[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE
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[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE
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[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE
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[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE
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[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE

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